UPF-1035

描述

Significance of the Isoquinolinone Scaffold in Chemical Biology and Medicinal Chemistry

The isoquinolinone scaffold is considered a "privileged structure" in medicinal chemistry. researchgate.net This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thus serving as a versatile template for drug discovery. researchgate.netrsc.org

The isoquinoline (B145761) framework is the backbone of numerous compounds exhibiting a wide spectrum of pharmacological activities. nih.govwisdomlib.org Research has extensively documented their potential as anticancer, antimicrobial, antifungal, anti-inflammatory, antioxidant, and antiviral agents. nih.govwisdomlib.orgsemanticscholar.org Furthermore, isoquinoline derivatives have been investigated for their roles in treating cardiovascular diseases, nervous system disorders, and metabolic diseases. researchgate.netnih.gov The diverse therapeutic potential stems from the ability of the isoquinoline nucleus to be readily functionalized, allowing for the fine-tuning of its biological activity. rsc.orgnih.gov For instance, certain derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization or inducing apoptosis. researchgate.net

The isoquinoline and isoquinolinone skeletons are prevalent in a vast array of naturally occurring alkaloids, which are primarily found in the plant kingdom. rsc.orgnumberanalytics.com These natural products are often derived biosynthetically from amino acids like tyrosine and phenylalanine. numberanalytics.comfoodb.ca Many of these alkaloids have a long history of use in traditional medicine and have served as lead compounds in modern drug development. numberanalytics.com A prominent example is the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold found in the lamellarin family of marine alkaloids, which exhibit significant cytotoxic activities against tumor cells. nih.govnih.gov The existence of these frameworks in nature underscores their evolutionary selection for biological activity and provides a strong rationale for their exploration in medicinal chemistry. rsc.org

| Natural Product Family | Core Scaffold | Notable Biological Activity |

| Lamellarins | Pyrrolo[2,1-a]isoquinoline | Cytotoxicity, Multidrug Resistance Reversal nih.gov |

| Benzylisoquinoline Alkaloids | Benzylisoquinoline | Analgesic (e.g., Morphine) numberanalytics.com |

| Protoberberine Alkaloids | Protoberberine | Antimicrobial, Anticancer (e.g., Berberine) numberanalytics.com |

| Aporphine Alkaloids | Aporphine | Dopaminergic (e.g., Apomorphine) numberanalytics.com |

Current Research Trajectories and Academic Interest in 5-Benzoyloxy-1(2H)-isoquinolinone

While the broader isoquinolinone class is a subject of intense research, academic interest in 5-Benzoyloxy-1(2H)-isoquinolinone is highly specific. This compound is also known in the scientific literature and commercial catalogs as UPF-1035. merckmillipore.commedchemexpress.com

The primary focus of research on 5-Benzoyloxy-1(2H)-isoquinolinone (this compound) is its activity as a selective inhibitor of Poly (ADP-ribose) polymerase-2 (PARP-2). merckmillipore.commedchemexpress.com PARP enzymes are involved in various cellular processes, including DNA repair and programmed cell death. The selective inhibition of PARP-2 over PARP-1 is a significant area of investigation in the development of targeted therapies, particularly in oncology and neurodegenerative diseases.

Research has shown that this cell-permeable isoquinolinone compound acts as a competitive inhibitor at the NAD⁺-binding site of the enzyme. merckmillipore.com Studies have reported its inhibitory concentration (IC₅₀) against murine PARP-2 to be 0.15 µM, demonstrating significant selectivity over its effect on bovine PARP-1 (IC₅₀ = 8.0 µM). merckmillipore.com This selectivity makes 5-Benzoyloxy-1(2H)-isoquinolinone a valuable chemical tool for studying the specific biological roles of PARP-2. merckmillipore.commedchemexpress.com Its availability from various chemical suppliers as a research chemical and analytical standard facilitates its use in preclinical studies exploring its therapeutic potential, for example, in models of post-ischemic brain damage where it has shown neuroprotective activity. medchemexpress.comlgcstandards.com

| Aspect | Details |

| Primary Research Name | This compound merckmillipore.commedchemexpress.com |

| Mechanism of Action | Selective PARP-2 Inhibitor merckmillipore.commedchemexpress.com |

| Target Selectivity | IC₅₀ (PARP-2): 0.15 µM (murine) IC₅₀ (PARP-1): 8.0 µM (bovine) merckmillipore.com |

| Research Area | DNA Damage Repair, Neuroprotection, Oncology merckmillipore.commedchemexpress.com |

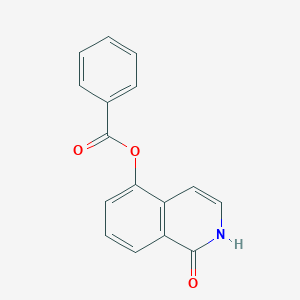

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1-oxo-2H-isoquinolin-5-yl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15-13-7-4-8-14(12(13)9-10-17-15)20-16(19)11-5-2-1-3-6-11/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWUPFYTTMMSTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349766 | |

| Record name | (1-oxo-2H-isoquinolin-5-yl) benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370872-09-6 | |

| Record name | (1-oxo-2H-isoquinolin-5-yl) benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Pharmacological Significance of 5 Benzoyloxy 1 2h Isoquinolinone and Isoquinolinone Derivatives

Poly(ADP-ribose) Polymerase (PARP) Modulation

A prominent area of investigation for isoquinolinone derivatives is their ability to modulate the activity of Poly(ADP-ribose) Polymerases (PARPs). PARPs are a family of enzymes crucial for cellular processes like DNA repair, genomic stability, and programmed cell death. google.com The inhibition of PARP, particularly PARP-1 and PARP-2, has emerged as a key strategy in cancer therapy. google.comnih.gov The isoquinolinone structure serves as a foundational scaffold for many potent PARP inhibitors. mdpi.comresearchgate.net

Inhibition of PARP-1 Activity

Isoquinolinone derivatives have been widely synthesized and evaluated as inhibitors of PARP-1. mdpi.com The core structure mimics the nicotinamide (B372718) moiety of the NAD+ substrate, allowing it to bind to the catalytic domain of the enzyme. researchgate.net Modifications at various positions of the isoquinolinone ring, especially at the 5-position, have been shown to significantly influence inhibitory potency against PARP-1. For instance, compounds like 5-aminoisoquinolin-1(2H)-one (5-AIQ) and 5-iodoisoquinolin-1-one have demonstrated potent inhibition of PARP activity. mdpi.comnih.gov The inhibitory activity of these compounds is critical as it can potentiate the effects of chemotherapy and radiation in cancer treatment. mdpi.com

| Compound | PARP-1 IC50 (nM) | Reference |

|---|---|---|

| 5-Aminoisoquinolin-1(2H)-one (5-AIQ) | 240 | nih.gov |

| 5-Iodoisoquinolin-1-one | Potent inhibitor (qualitative) | mdpi.com |

| 5-Bromoisoquinolin-1-one | Potent inhibitor (qualitative) | mdpi.com |

| 8-Hydroxy-2-methylquinazolinone (NU1025) | 400 | nih.gov |

Selective Inhibition of PARP-2 by 5-Benzoyloxy-1(2H)-isoquinolinone

While many inhibitors target both PARP-1 and PARP-2 due to the high homology in their catalytic domains, isoform-selective inhibitors are of great interest for potentially reducing side effects and understanding the distinct biological roles of each enzyme. nih.govacs.org PARP-2 shares similar functions with PARP-1 in DNA repair but also has unique roles. nih.gov Research into 5-substituted isoquinolin-1-ones has led to the development of compounds with selectivity for PARP-2. nih.gov

Specifically, a series of 5-benzamidoisoquinolin-1-ones, which are structurally analogous to 5-Benzoyloxy-1(2H)-isoquinolinone, have been synthesized and evaluated for their selective inhibition of PARP-2. nih.gov Among these, 5-benzamidoisoquinolin-1-one was identified as the most PARP-2-selective compound in one comparative study, exhibiting a 9.3-fold greater inhibitory activity against PARP-2 compared to PARP-1. nih.gov This selectivity is attributed to subtle structural differences in the catalytic sites of the two isoforms. google.comnih.gov

| Compound | PARP-1 IC50 (µM) | PARP-2 IC50 (µM) | Selectivity Ratio (PARP-1/PARP-2) | Reference |

|---|---|---|---|---|

| 5-Benzamidoisoquinolin-1-one | 2.7 | 0.29 | 9.3 | nih.gov |

| 5-(4-Methoxybenzamido)isoquinolin-1-one | 2.2 | 0.31 | 7.1 | nih.gov |

| 5-(4-Fluorobenzamido)isoquinolin-1-one | 2.8 | 0.43 | 6.5 | nih.gov |

Molecular Mechanisms Underlying PARP Inhibition (e.g., DNA Repair Pathways)

PARP enzymes, particularly PARP-1, are key sensors of DNA single-strand breaks (SSBs). When an SSB occurs, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins, such as XRCC1, to the site of damage to facilitate the Base Excision Repair (BER) pathway.

PARP inhibitors act by competing with the natural substrate, NAD+, at the catalytic site of the PARP enzyme. This inhibition of catalytic activity prevents the formation of PAR chains, thereby stalling the SSB repair process. The unrepaired SSBs can then degenerate into more lethal DNA double-strand breaks (DSBs) when they are encountered by the replication fork during cell division.

In cells with a functional homologous recombination (HR) pathway, these DSBs can be repaired efficiently. However, in cancer cells that have mutations in HR genes, such as BRCA1 or BRCA2, these DSBs cannot be properly repaired, leading to genomic instability and cell death. This concept is known as "synthetic lethality" and is the primary mechanism by which PARP inhibitors are effective in treating certain cancers. An additional mechanism, termed "PARP trapping," suggests that some PARP inhibitors not only block catalytic activity but also trap the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex is itself a cytotoxic lesion that can block replication and transcription, contributing significantly to the inhibitor's anticancer effect.

Antineoplastic and Cytotoxic Mechanisms

Beyond their well-established role as PARP inhibitors, isoquinolinone derivatives exert their antineoplastic and cytotoxic effects through a variety of other mechanisms, highlighting the versatility of this chemical scaffold in cancer therapy.

Microtubule Dynamics Perturbation (e.g., Tubulin Polymerization Inhibition)

Microtubules are dynamic polymers of α- and β-tubulin dimers and are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. mdpi.com Agents that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. nih.gov Several studies have shown that certain isoquinolinone derivatives can function as inhibitors of tubulin polymerization. mdpi.comnih.gov

For example, 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives have been found to inhibit tubulin polymerization, with some compounds showing potency comparable to the well-known microtubule inhibitor colchicine. mdpi.com These compounds are believed to exert their effect by binding to the colchicine-binding site on β-tubulin, which prevents the assembly of microtubules. mdpi.com Similarly, certain 3-arylisoquinolinones have been identified as inhibitors of tubulin polymerization. nih.gov This disruption of microtubule formation leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells.

| Compound Class/Derivative | Tubulin Polymerization IC50 (µM) | Reference |

|---|---|---|

| (+)-6-Butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline | 3.1 | |

| (+)-6-Propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline | 11 | |

| Quinoline (B57606) Derivative 4c | 17 | |

| Colchicine (Reference) | 2.1 |

Topoisomerase Inhibition and DNA Intercalation

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. They function by creating transient breaks in the DNA backbone to allow strands to pass through one another, thereby relieving supercoiling. Drugs that inhibit topoisomerases act as poisons, stabilizing the transient enzyme-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of permanent DNA breaks and subsequent cell death.

Certain isoquinoline (B145761) derivatives have been designed and synthesized as topoisomerase inhibitors. For instance, novel isoquinolino[5,4-ab]phenazine derivatives have demonstrated inhibitory activity against topoisomerase I. The substituents on the phenazine (B1670421) core of these molecules play a crucial role in their biological activity. This mechanism represents another pathway through which the broad class of isoquinoline-containing compounds can exert antitumor effects, independent of PARP inhibition or microtubule disruption.

In Vitro Cytotoxicity Against Malignant Cell Lines (e.g., NCI60 Panel)

The isoquinolinone core is a key pharmacophore in a variety of natural and synthetic compounds that exhibit a broad range of biological activities, including significant cytotoxic effects against malignant cell lines. Research into isoquinolinone derivatives has revealed their potential as anticancer agents, with some compounds demonstrating potent activity against various cancer cell types.

For instance, a screening of a chemical library identified an isoquinolone compound with 50% effective concentrations (EC₅₀) between 0.2 and 0.6 µM against influenza A and B viruses. nih.gov However, this compound also exhibited severe cytotoxic effects, with a 50% cytotoxic concentration (CC₅₀) of 39.0 µM in canine kidney epithelial cells. nih.gov This highlights the dual nature of some isoquinolinones, possessing both antiviral and cytotoxic properties. To mitigate the cytotoxicity while preserving the desired therapeutic effects, 22 chemical derivatives were synthesized. nih.gov Through structure-activity and structure-cytotoxicity relationship studies, a derivative was discovered with higher EC₅₀ values (ranging from 9.9 to 18.5 µM) but with a significantly reduced cytotoxicity, showing a CC₅₀ value over 300 µM. nih.gov

Further studies have explored the anticancer potential of isoquinolinone derivatives. For example, newly synthesized 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones were evaluated for their antitumor activity. nih.gov Among the synthesized compounds, compounds 16b and 16d demonstrated notable anticancer activities. nih.gov

Antimicrobial Efficacy

Isoquinolinone and its derivatives have demonstrated a wide spectrum of antimicrobial activities, including antifungal, antibacterial, and antiviral effects.

Antifungal Spectrum and Potency

Several studies have highlighted the antifungal potential of isoquinolinone derivatives. A series of novel isoquinoline derivatives were designed and synthesized, and their in vitro antifungal activity was evaluated. jlu.edu.cn At a concentration of 50 mg/L, compounds Ic , Ie , and Il showed inhibition rates as high as 93.0% against Physalospora piricola and Rhizotonia cerealis, which was comparable to the commercial fungicide Chlorothalonil. jlu.edu.cn Notably, compound Il exhibited an 83.3% inhibition rate against Fusarium graminearum, outperforming both Sanguinarine (64.2%) and Chlorothalonil (57.7%). jlu.edu.cn

In another study, a screening of isoquinoline alkaloids and their derivatives revealed potent antifungal activities for several compounds against Candida albicans, Cryptococcus neoformans, and other Candida species, with Minimum Inhibitory Concentrations (MICs) ranging from 62.5 to 1000 µg/ml. nih.gov Specifically, (+)-actinodaphnine (1), (+)-N-Me-actinodaphnine (2), (+)-anonaine (17), anhydroushinsunine (34), anhydroushinsunine MeI (35), ushinsunine (B14744511) isomethine (38), O-Me-armepavine methine (48), and O,O-di-Et-N-Me-coclaurine methine (49) were identified as having significant antifungal properties. nih.gov

Furthermore, the synthesis of novel pyrazino[2,1-a]isoquinolinone derivatives has yielded compounds with effective in vitro antifungal activity, suggesting that this scaffold is a promising starting point for the development of new antifungal drugs. researchgate.net Fused isoxazoline (B3343090)/isoquinolinone hybrids have also been investigated, with isoxazolidine (B1194047) isoquinolinone hybrid 10 and isoxazoline isoquinolinone hybrid 11 showing activity against six fungal species with MIC values ranging from 0.005 to 0.16 mg/mL. mdpi.com

Antibacterial Activities Against Pathogenic Strains

Isoquinolinone derivatives have shown significant antibacterial activity, particularly against Gram-positive bacteria. A new class of alkynyl isoquinolines demonstrated strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains. nih.gov Two representative compounds, HSN584 and HSN739 , were effective in reducing the load of intracellular MRSA in macrophages. nih.gov These compounds exhibited moderate to potent antibacterial activity against other clinically important Gram-positive bacteria such as Staphylococcus epidermidis, Listeria monocytogenes, Streptococcus pneumoniae, Enterococcus faecalis, Clostridium difficile, and Enterococcus faecium, with MICs in the range of 4–16 µg/mL. nih.gov

Similarly, a study on differently functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) revealed that many of these compounds exhibited high and broad-range bactericidal activity. nih.gov Fluorophenylpropanoate ester 13 and halogenated phenyl- (17 , 18 ) and phenethyl carbamates (21 , 22 ) were particularly effective. nih.gov

The antibacterial activity of isoquinoline alkaloids and their derivatives has also been documented. nih.gov Compounds such as (+)-actinodaphnine (1), (+)-N-Me-actinodaphnine (2), (+)-anonaine (17), (-)-xylopine (19), and (-)-N-Me-xylopine MeI (20) showed strong inhibitory activities against Bacillus cereus, Micrococcus sp., and Staphylococcus aureus with MICs ≥ 50 µg/ml. nih.gov However, their activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumonia was weak. nih.gov

Antiviral Activity Profiles

The isoquinolinone scaffold has been identified as a promising starting point for the development of novel antiviral agents. A screening of a chemical library identified an isoquinolone compound as a hit against influenza A and B viruses, with EC₅₀ values between 0.2 and 0.6 µM. nih.gov Subsequent research focused on synthesizing derivatives to improve the therapeutic index. nih.gov These studies suggest that isoquinolones can act as viral polymerase inhibitors. nih.gov

Rho-kinase (ROCK) Pathway Inhibition

The Rho-kinase (ROCK) signaling pathway is a critical regulator of various cellular processes, and its inhibition has been a target for therapeutic intervention in several diseases. Isoquinolinone derivatives have emerged as potent inhibitors of this pathway.

Modulation of RhoA/ROCK Signaling Cascade

The RhoA/ROCK signaling cascade plays a central role in smooth muscle contraction, and its dysregulation is implicated in cardiovascular diseases. nih.govnih.gov ROCK exists in two isoforms, ROCK1 and ROCK2. nih.gov The activation of ROCK by RhoA leads to the phosphorylation of downstream targets, which ultimately results in increased cellular contractility. nih.gov

Several isoquinoline derivatives have been identified as ROCK inhibitors. Fasudil (HA-1077), an isoquinoline derivative, has been in clinical use in Japan since 1995 for the treatment of cerebral vasospasm. nih.govnih.gov It is a more potent inhibitor of ROCK than other kinases. nih.gov The development of more selective and potent ROCK inhibitors has been an active area of research. nih.govnih.gov

High-throughput screening campaigns have identified substituted 2H-isoquinolin-1-ones as promising starting points for ROCK inhibitors. nih.gov Structure-activity relationship (SAR) studies have led to the discovery of potent lead compounds that have demonstrated in vivo efficacy in models of hypertension. nih.govnih.gov For example, phenylglycine substituted isoquinolones have been identified as potent dual ROCK1/ROCK2 inhibitors. nih.govresearchgate.net Further optimization of these series has focused on improving their metabolic stability and oral bioavailability. nih.gov

The inhibitory mechanism of these compounds often involves competitive binding to the ATP-binding site of the kinase. sigmaaldrich.com For instance, the isoquinolinesulfonamide (B3044496) compound H-1152 is a highly specific, reversible, and potent ATP-competitive inhibitor of ROCK with a Ki of 1.6 nM. sigmaaldrich.com

The modulation of the RhoA/ROCK signaling cascade by isoquinolinone derivatives has significant therapeutic implications. Inhibition of this pathway can lead to vasodilation, making these compounds useful for treating hypertension and other cardiovascular disorders. nih.gov Furthermore, ROCK inhibitors have shown potential in other areas, including the treatment of glaucoma and neurological disorders. nih.gov

Pharmacological Implications for Rho-kinase Dysregulation

The Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2) are critical regulators of cellular processes, including smooth muscle contraction, cell migration, and actin cytoskeleton organization. google.com Dysregulation of the Rho/ROCK pathway is implicated in the pathophysiology of several diseases, most notably hypertension, glaucoma, and cancer. sigmaaldrich.comnih.gov Consequently, the inhibition of Rho-kinase is a significant therapeutic strategy. sigmaaldrich.com

The isoquinoline and isoquinolinesulfonamide frameworks are features of several potent Rho-kinase inhibitors. researchgate.netlgcstandards.com For instance, Fasudil and its more selective derivative, H-1152P, are isoquinolinesulfonamides that act as ATP-competitive inhibitors of ROCK. lgcstandards.com Research into other isoquinolinone-based structures has identified potent dual ROCK1/ROCK2 inhibitors. plos.org These findings underscore the potential of the isoquinolinone scaffold to be developed into effective ROCK inhibitors.

However, specific studies evaluating the direct inhibitory effect of 5-Benzoyloxy-1(2H)-isoquinolinone on Rho-kinase are not prominently available in current scientific literature. While its core structure is promising, the influence of the 5-benzoyloxy substituent on ROCK binding and inhibition remains to be experimentally determined. Further research is necessary to ascertain whether this specific compound can modulate the Rho-kinase pathway and its potential therapeutic implications for conditions linked to its dysregulation.

Melatoninergic Receptor Agonism and Antagonism

The melatonin (B1676174) receptors, MT1 and MT2, are G protein-coupled receptors that mediate the physiological effects of melatonin, a hormone central to regulating circadian rhythms. These receptors are attractive targets for treating sleep disorders, depression, and other neurological conditions. The development of subtype-selective ligands is a key goal in medicinal chemistry to achieve more targeted therapeutic effects.

The isoquinolinone scaffold has emerged as a novel framework for developing MT2-selective ligands. smolecule.com Structure-activity relationship (SAR) studies on a series of isoquinolinone derivatives have provided valuable insights into the molecular requirements for binding and selectivity.

MT2-Selective Ligand Characteristics

Research has shown that the nature and position of substituents on the isoquinolinone ring are critical for MT2 receptor selectivity and functional activity. Specifically, studies on C5, C6, and C7 substituted isoquinolinones bearing a benzyloxy group have demonstrated a preference for the MT2 receptor. The position of this substituent influences potency, with C5 substitution often conferring a high degree of efficacy.

While these studies focused on a benzyloxy moiety, they provide the closest available model for understanding the potential role of the benzoyloxy group at the C5 position of 5-Benzoyloxy-1(2H)-isoquinolinone. The electronic and steric differences between an ether linkage (benzyloxy) and an ester linkage (benzoyloxy) would undoubtedly influence receptor interaction. However, the general finding that C5 is a favorable position for substitution to achieve MT2 selectivity suggests that 5-Benzoyloxy-1(2H)-isoquinolinone could be a candidate for investigation as a melatoninergic ligand. Direct experimental evaluation is required to confirm any affinity or selectivity for melatonin receptors.

Receptor Binding Affinity and Functional Profiling (e.g., cAMP Inhibition, Ca2+ Mobilization)

The functional activity of ligands at melatonin receptors is typically assessed through various cellular assays. As Gαi-coupled receptors, both MT1 and MT2 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.gov Therefore, measuring the inhibition of forskolin-stimulated cAMP production is a standard method for identifying agonism. nih.gov

Furthermore, melatonin receptor activation can trigger intracellular calcium (Ca2+) mobilization, providing another avenue for functional characterization. nih.gov Agonists at these receptors can induce a transient increase in cytosolic Ca2+, which can be monitored using fluorescent indicators. nih.gov

While comprehensive binding and functional profiling data for 5-Benzoyloxy-1(2H)-isoquinolinone are not available, the table below illustrates the type of data generated for a closely related C5-substituted isoquinolinone derivative (Compound 15b from a referenced study), highlighting its MT2-selective agonist properties. This serves as an example of the analyses needed to characterize the subject compound.

Table 1: Illustrative Binding Affinity and Functional Data for an MT2-Selective Isoquinolinone Agonist (Compound 15b) This data is for a related compound, 5-(3-methoxybenzyloxy)-2-methylisoquinolin-1(2H)-one, and is presented for illustrative purposes only. Specific data for 5-Benzoyloxy-1(2H)-isoquinolinone is not available.

| Parameter | MT1 Receptor | MT2 Receptor |

| Binding Affinity (Ki, nM) | > 10,000 | 1.8 ± 0.4 |

| cAMP Inhibition (IC50, nM) | > 10,000 | 2.5 ± 0.5 |

| Ca2+ Mobilization (EC50, nM) | No response | 8.7 ± 1.2 |

| Source: Adapted from data on related compounds in scientific literature. researchgate.netsmolecule.com |

Other Notable Biological Activities

Beyond the specific areas of Rho-kinase and melatoninergic modulation, the broader class of isoquinoline alkaloids is known for a wide spectrum of biological effects.

Vasodilative Properties of Isoquinolinone Alkaloids

Isoquinoline alkaloids, a large and diverse group of natural products, are well-documented for their effects on the cardiovascular system. Many compounds within this class exhibit vasodilative properties, meaning they can relax vascular smooth muscle, leading to the widening of blood vessels and a decrease in blood pressure.

The mechanisms underlying these vasodilatory effects are varied and can be endothelium-dependent or -independent. Common pathways include the blockade of voltage-dependent and receptor-operated calcium channels (VDCC and ROCC), which reduces the influx of extracellular Ca2+ required for contraction. Some isoquinoline alkaloids also inhibit intracellular Ca2+ release from stores like the sarcoplasmic reticulum. For example, the synthetic isoquinolinone derivative 2-Benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1-one was shown to induce vasodilation by inhibiting both extracellular Ca2+ influx and intracellular Ca2+ release.

Given that the isoquinolinone structure is a recurring motif in compounds with vasodilatory action, it is plausible that 5-Benzoyloxy-1(2H)-isoquinolinone could possess similar properties. However, without direct experimental evidence on its effects on vascular tone, this remains speculative. Future studies on isolated arterial rings would be necessary to confirm and characterize any potential vasorelaxant activity.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 Benzoyloxy 1 2h Isoquinolinone

Methodological Frameworks for SAR Investigations

The exploration of the SAR for 5-Benzoyloxy-1(2H)-isoquinolinone and its analogs is guided by a combination of computational and experimental techniques. These methodologies can be broadly categorized into ligand-based and receptor-based drug design, with computational chemistry playing a pivotal role in elucidating the complex interplay between molecular structure and biological function.

Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) becomes an invaluable tool. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. Quantitative structure-activity relationship (QSAR) modeling is a cornerstone of LBDD, establishing mathematical correlations between the physicochemical properties of a series of compounds and their biological potency. nih.gov For isoquinolinone derivatives, QSAR studies can help identify key structural features that are essential for their therapeutic effects. nih.gov

Another powerful LBDD technique is fragment-based drug discovery (FBDD). This method involves screening libraries of small molecular fragments to identify those that bind to the target. These "hit" fragments can then be optimized and merged to create more potent and selective lead compounds. This approach has been successfully applied to the development of kinase inhibitors based on the isoquinoline (B145761) template. nih.gov

Receptor-Based Drug Design and Molecular Docking

When the three-dimensional structure of the biological target, such as an enzyme or receptor, is available, receptor-based drug design (SBDD) offers a more direct path to understanding SAR. Molecular docking is a primary SBDD method that predicts the preferred orientation of a ligand when bound to a target, providing insights into the binding affinity and mode of interaction. nih.gov This technique has been extensively used in the design of inhibitors for various targets, including protein kinases and poly(ADP-ribose) polymerase (PARP), where isoquinolinone-based compounds have shown significant promise. nih.govnih.gov By visualizing the interactions between the ligand and the amino acid residues in the active site, researchers can rationally design modifications to enhance potency and selectivity.

Computational Chemistry in SAR Elucidation

Computational chemistry encompasses a wide range of techniques that are integral to modern SAR studies. Molecular dynamics (MD) simulations can provide a dynamic view of the ligand-receptor complex, revealing conformational changes and the stability of interactions over time. This can complement the static picture provided by molecular docking. Furthermore, quantum mechanics (QM) calculations can be employed to understand the electronic properties of the molecule, such as charge distribution and reactivity, which are crucial for its interaction with the biological target.

Influence of the Benzoyloxy Moiety on Biological Profile

The benzoyloxy group at the 5-position of the 1(2H)-isoquinolinone core is a key determinant of the molecule's biological activity. Its position and the potential for substitution on the benzoyl ring offer avenues for modulating the compound's properties.

Positional Effects of the Benzoyloxy Group on Isoquinolinone Scaffold

The substitution pattern on the isoquinolinone ring system is critical for biological activity. Studies on related isoquinolinone derivatives have demonstrated that the nature and position of substituents significantly impact their potency as enzyme inhibitors. For instance, in the context of PARP inhibition, the development of potent inhibitors has often focused on modifications at various positions of the isoquinolinone scaffold. nih.govnih.gov

Specifically for the 5-position, research on 5-substituted isoquinolin-1-ones has shown that this position is a key site for interaction with target enzymes. For example, the synthesis and evaluation of 5-substituted isoquinolin-1-ones as PARP inhibitors revealed that compounds with certain substituents at this position, such as 5-bromo and 5-iodo, were among the most potent in preliminary screenings. nih.gov This suggests that the 5-position is tolerant to substitution and that the nature of the substituent can significantly influence inhibitory activity. The benzoyloxy group, with its size and electronic properties, would therefore be expected to have a profound impact on the binding of the molecule to its biological target.

Impact of Substituents on the Benzoyl Ring

For example, introducing electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy (B1213986), methyl) onto the benzoyl ring can modulate the reactivity of the ester carbonyl and the aromatic pi-pi stacking interactions with the target protein. A study on 5-O-benzoylpinostrobin derivatives as anti-inflammatory agents showed that substituents on the benzoyl ring significantly affected their affinity for the cyclooxygenase-2 (COX-2) receptor. nih.gov This highlights the potential for fine-tuning the biological activity of 5-Benzoyloxy-1(2H)-isoquinolinone through substitution on the benzoyl moiety.

Below is a hypothetical data table illustrating how such SAR data might be presented, based on the principles discussed.

| Compound | Benzoyl Ring Substituent | Hypothetical Target | IC₅₀ (nM) |

| 1 | H | PARP-1 | 150 |

| 2 | 4-Methoxy | PARP-1 | 85 |

| 3 | 4-Nitro | PARP-1 | 220 |

| 4 | 4-Chloro | PARP-1 | 110 |

This table illustrates that electron-donating groups like methoxy might enhance potency, while electron-withdrawing groups like nitro could decrease it. Halogen substituents might offer a balance of electronic and steric properties that are favorable for binding.

Structural Modifications of the Isoquinolinone Core and their Pharmacological Consequences

The isoquinolinone core is a versatile scaffold, and modifications at various positions have been shown to dramatically influence its pharmacological properties. The core structure consists of a fused benzene (B151609) and pyridinone ring system. The primary points of modification include the nitrogen atom of the lactam ring (N-2), the methylene (B1212753) carbons of the pyridinone ring (C-3 and C-4), the carbonyl carbon (C-1), and the aromatic carbocyclic ring (C-5, C-6, C-7, and C-8).

Effects of N-Substitution on Activity and Selectivity

Alkylation: In the synthesis of isoquinolinone derivatives, alkylation with agents like 2-(3-chloropropyl) using a strong base such as sodium hydride (NaH) proceeds by deprotonation of the lactam N-H, making the nitrogen atom more nucleophilic than other potential sites. nih.gov This allows for the introduction of various alkyl chains.

Aromatic and Bicyclic Rings: For isoquinolone derivatives acting as LPA5 antagonists, studies have shown that substituted phenyl groups and bicyclic aromatic rings like benzothiophenes or benzofurans are well-tolerated at the N-2 position. nih.govnih.govresearchgate.net This suggests that bulky substituents at this position can be accommodated by the target enzyme and can be exploited to fine-tune binding affinity and selectivity.

Incorporation into a Ring System: To mitigate potential issues arising from an anilinic moiety, research has explored incorporating the nitrogen substituent as part of a new bicyclic ring, leading to a naphthyridinone scaffold. This modification yielded a highly potent PARP-1 inhibitor with favorable pharmacokinetic properties. nih.gov

Impact of Substitutions at C-1, C-3, and C-4 Positions

While the parent compound 5-Benzoyloxy-1(2H)-isoquinolinone is unsubstituted at the C-1, C-3, and C-4 positions, modifications at these sites have been explored in related isoquinoline and isoquinolone series, often leading to different pharmacological profiles.

C-1 Position: In the related tetrahydroisoquinoline (THIQ) series, substitutions at the C-1 position have been shown to confer antimycobacterial activity. nih.gov However, for PARP inhibition, the C-1 carbonyl group of the isoquinolinone is a critical feature, mimicking the nicotinamide (B372718) core of NAD+ and forming key interactions in the enzyme's active site. researchgate.net Therefore, substitutions at this position are generally detrimental to PARP inhibitory activity.

C-4 Position: The C-4 position offers a vector for introducing diverse substituents.

In a series of isoquinolones developed as LPA5 antagonists, 4-substituted piperidines were found to be favorable for activity. nih.govnih.govresearchgate.net

Another study described the synthesis of C-4 substituted isoquinolines where commercially available 4-bromoisoquinoline (B23445) was used as a starting material. nih.govnih.govresearchgate.net Heck coupling with acrylate (B77674) esters followed by amidation led to a series of 4-isoquinoline propanamides. Two of these unsaturated amide analogues, 6b and 6c , demonstrated notable cytotoxic activity against the human non-small cell lung cancer cell line NSCLC-N16-L16. nih.govnih.gov

| Compound | R | IC₅₀ (μM) vs. NSCLC-N16-L16 |

| 6b | 4-Fluorophenyl | 44.0 |

| 6c | 4-Methoxyphenyl | 35.6 |

| Data sourced from Tsotinis et al., 2007. nih.gov |

Significance of Substitutions at Aromatic C-5, C-6, C-7, and C-8 Positions

The aromatic portion of the isoquinolinone scaffold is a critical determinant of potency and selectivity, particularly for PARP inhibitors. The substituent at the C-5 position is especially important for differentiating between PARP isoforms.

C-5 Position: The 5-benzoyloxy group is the defining feature for the PARP-2 selectivity of the lead compound. researchgate.net To further explore this, a series of 5-(substituted benzamido)isoquinolin-1-ones were synthesized and evaluated. nih.govbath.ac.uk This research demonstrated that replacing the ester linkage with an amide (benzamido) maintained, and in some cases improved, PARP-2 selectivity. 5-Benzamidoisoquinolin-1-one was identified as a highly selective PARP-2 inhibitor. nih.govbath.ac.uk The exploration of various aromatic and aliphatic groups in this position revealed that aromatic rings like benzene and thiophene (B33073) are preferred over bulky aliphatic groups for maintaining inhibitory activity. nih.gov Simple halogen substitutions, such as in 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one, also result in potent PARP inhibition. nih.gov

| Compound | IC₅₀ PARP-1 (μM) | IC₅₀ PARP-2 (μM) | Selectivity Index (PARP-1/PARP-2) |

| 5-Benzoyloxyisoquinolin-1(2H)-one | 9.0 | 0.15 | >60 |

| 5-Benzamidoisoquinolin-1-one | 13.9 | 1.5 | 9.3 |

| Data sourced from Pellicciari et al., 2008 and Thorsell et al., 2011. researchgate.netnih.gov |

C-6 and C-7 Positions: In the context of isoquinolone derivatives as LPA5 antagonists, substitutions at the C-6 and C-7 positions are considered essential for activity. Specifically, the presence of methoxy groups at these positions was a key structural feature for potent antagonists. nih.govnih.govresearchgate.net

C-8 Position: In related scaffolds, an 8-hydroxy group has been associated with increased activity in some cases. nih.gov For PARP inhibitors, the 8-hydroxy-2-methylquinazolin-4-[3H]-one (NU1025) was an early potent inhibitor, highlighting the potential importance of this position in interacting with the enzyme active site. nih.gov

Stereochemical Considerations in 5-Benzoyloxy-1(2H)-isoquinolinone Analogs

The parent compound, 5-Benzoyloxy-1(2H)-isoquinolinone, is achiral. However, the introduction of substituents, particularly at the C-3 or C-4 positions or on side chains attached to the nitrogen, can create stereocenters. The spatial arrangement of these substituents can have a significant impact on the molecule's ability to bind to its target enzyme, leading to differences in pharmacological activity between stereoisomers.

While specific stereochemical studies on 5-Benzoyloxy-1(2H)-isoquinolinone analogs are not extensively detailed in the reviewed literature, research on related, more saturated isoquinoline systems provides valuable insights. For instance, in a series of cis and trans configured 2,3,4,4a,5,10b-hexahydro-benz[h]isoquinoline-6(1H)-ones, the stereochemistry of the ring fusion was shown to influence binding affinity and selectivity for 5-HT2 subtype receptors. This highlights that when the isoquinolinone core is modified to include non-aromatic, chiral centers, the resulting diastereoisomers can exhibit distinct pharmacological profiles. Therefore, controlling the stereochemistry is a critical aspect in the design of analogs with improved potency and selectivity.

Rational Design Strategies for Potency and Selectivity Enhancement

The development of potent and selective inhibitors based on the 5-Benzoyloxy-1(2H)-isoquinolinone scaffold is guided by rational design strategies that leverage structural biology insights and SAR data. The primary goal for PARP inhibitors is to achieve isoform selectivity to minimize off-target effects and provide better tools to study the specific roles of each PARP enzyme.

The high PARP-2 selectivity of 5-Benzoyloxy-1(2H)-isoquinolinone is thought to arise from its ability to exploit a single amino acid difference in the catalytic domains of PARP-1 and PARP-2. This key difference provides a structural basis for rational design. Strategies focus on optimizing the interactions of the C-5 substituent with this specific region of the PARP-2 active site.

Key rational design approaches include:

Structure-Based Design: Utilizing the crystal structures of PARP-1 and PARP-2 in complex with inhibitors to guide modifications. The design of 5-acylaminoisoquinolin-1-ones was based on using the structures of the catalytic sites of the isoforms to improve selectivity. nih.gov

Pharmacophore Mimicry: The isoquinolinone scaffold effectively mimics the nicotinamide-benzamide pharmacophore common to most PARP inhibitors. researchgate.netnih.gov The lactam structure constrains the carboxamide group in a conformation favorable for binding. Design strategies build upon this core, adding substituents that can form additional favorable interactions within the active site.

Bioisosteric Replacement: Replacing key functional groups with others that have similar steric and electronic properties to improve potency or pharmacokinetic profiles. The replacement of the ester in 5-benzoyloxyisoquinolin-1(2H)-one with an amide to give 5-benzamidoisoquinolin-1-ones is a successful example of this strategy, resulting in a potent and selective PARP-2 inhibitor. nih.govbath.ac.uk Similarly, exploring different aromatic heterocycles in place of the benzene ring at the C-5 position is another rational approach to fine-tune interactions. nih.gov

By combining these strategies, researchers can systematically modify the 5-Benzoyloxy-1(2H)-isoquinolinone scaffold to develop new analogs with enhanced potency, improved isoform selectivity, and better drug-like properties.

Advanced Research Directions and Future Perspectives for 5 Benzoyloxy 1 2h Isoquinolinone

Discovery of Novel Synthetic Routes for Complex Analogs

The development of innovative and efficient synthetic methodologies is paramount for generating a diverse library of 5-Benzoyloxy-1(2H)-isoquinolinone analogs with enhanced potency, selectivity, and pharmacokinetic profiles. While traditional methods have been employed for the synthesis of 5-substituted isoquinolin-1-ones, researchers are now exploring more sophisticated approaches to construct complex, multi-functionalized derivatives. nih.govnih.gov

Future synthetic endeavors will likely focus on the stereoselective synthesis of chiral analogs, the development of novel annulation strategies to create fused-ring systems, and the application of flow chemistry for the rapid and scalable production of lead compounds. These advanced synthetic routes are essential for accessing novel chemical space and generating next-generation 5-Benzoyloxy-1(2H)-isoquinolinone derivatives with superior therapeutic properties.

Exploration of Bioisosteric and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are powerful medicinal chemistry strategies aimed at improving the drug-like properties of a lead compound while retaining its biological activity. nih.gov For 5-Benzoyloxy-1(2H)-isoquinolinone, these approaches hold significant promise for overcoming potential liabilities such as metabolic instability or off-target effects.

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties. In the context of 5-Benzoyloxy-1(2H)-isoquinolinone, the benzoyloxy group at the 5-position is a key site for modification. Researchers are investigating the replacement of the phenyl ring with various heteroaromatic rings (e.g., pyridine (B92270), thiophene) or substituted phenyl rings to modulate the compound's electronic and steric properties. nih.gov The goal is to identify bioisosteres that can maintain or enhance the inhibitory activity against PARP while improving pharmacokinetic parameters. For example, the 4-quinazolinone scaffold has been successfully utilized as a bioisostere for the phthalazinone core of the PARP inhibitor Olaparib. rsc.org

Scaffold hopping , a more drastic approach, involves replacing the core isoquinolinone scaffold with a structurally different moiety that preserves the key pharmacophoric features required for biological activity. nih.govnih.gov This strategy can lead to the discovery of entirely new chemical classes of inhibitors with potentially novel intellectual property. Starting from the isoquinolinone framework, computational modeling and fragment-based approaches can be used to identify alternative scaffolds that can orient the necessary functional groups in a similar three-dimensional arrangement. For example, naphthyridinone scaffolds have been explored as alternatives to the isoquinolinone core in the design of PARP1 inhibitors. nih.gov The discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitors through scaffold hopping further illustrates the potential of this strategy. nih.gov

Development of Dual-Targeting or Multi-Targeting Ligands

The complexity of many diseases, particularly cancer, has spurred interest in the development of dual-targeting or multi-targeting ligands that can simultaneously modulate multiple biological pathways. This approach can lead to synergistic therapeutic effects and potentially overcome drug resistance mechanisms. nih.govnih.gov

For 5-Benzoyloxy-1(2H)-isoquinolinone, a key area of exploration is the design of dual inhibitors that target both PARP and another key protein involved in cancer cell proliferation or survival. For instance, combining PARP inhibition with the inhibition of kinases such as CDK4/6 or PI3K has shown promise in preclinical studies. nih.govbvsalud.org The development of a single molecule that can inhibit both PARP and one of these kinases could offer a more effective therapeutic strategy.

The design of such dual-targeting ligands often involves the hybridization of two distinct pharmacophores. Starting with the 5-Benzoyloxy-1(2H)-isoquinolinone scaffold, a linker can be used to attach a pharmacophore known to inhibit a second target. The nature and length of the linker are critical for ensuring that both pharmacophoric units can bind effectively to their respective targets. Computational modeling plays a crucial role in the rational design of these hybrid molecules. The successful synthesis of dual-target inhibitors of PARP and HSP90 demonstrates the feasibility of this approach. nih.gov

Applications as Chemical Probes for Biological Pathway Elucidation

Well-characterized small molecule inhibitors are invaluable tools for dissecting complex biological pathways. 5-Benzoyloxy-1(2H)-isoquinolinone and its derivatives, with their potent and selective inhibition of PARP, can serve as chemical probes to elucidate the diverse cellular functions of this enzyme family. nih.gov

By specifically inhibiting PARP activity, these compounds can help researchers to understand the role of PARP in various cellular processes beyond DNA repair, such as transcription, inflammation, and cell death. thieme-connect.com To be effective as chemical probes, these molecules should ideally possess high potency, selectivity, and cell permeability. The development of derivatives with these characteristics is an active area of research.

Furthermore, these isoquinolinone-based inhibitors can be modified to create more sophisticated research tools. For example, attaching a fluorescent tag or a photo-affinity label to the molecule can enable the visualization of PARP localization within the cell or the identification of its interacting partners. A patent for isoquinolin-1(2H)-one derivatives as PARP-1 inhibitors also describes a screening method for identifying compounds that can bind to several PARP proteins, highlighting their potential use as probes in such assays. google.com The use of thieno[2,3-c]isoquinolin-5(4H)-one (TIQ-A), a known PARP1 inhibitor, as a chemical probe in various in vivo models underscores the utility of this class of compounds in biological research. nih.gov

Translational Research Potential and Pre-Clinical Development Outlook

The ultimate goal of developing novel 5-Benzoyloxy-1(2H)-isoquinolinone analogs is their translation into clinical therapies. The preclinical development of these compounds involves a rigorous evaluation of their efficacy, safety, and pharmacokinetic properties in relevant animal models. nih.gov

Preclinical studies with isoquinolinone-based PARP inhibitors have already demonstrated promising results. For instance, a novel and highly potent PARP1 inhibitor based on a naphthyridinone scaffold, derived from an isoquinolinone lead, has shown remarkable antitumor efficacy in a breast cancer xenograft model, both as a single agent and in combination with chemotherapy. nih.gov These findings provide a strong rationale for advancing such compounds into clinical trials.

The translational potential of 5-Benzoyloxy-1(2H)-isoquinolinone and its derivatives extends beyond their use as monotherapy. There is significant interest in their use in combination with other anticancer agents, such as DNA-damaging chemotherapies and radiation, to enhance their therapeutic efficacy. nih.gov The ability of PARP inhibitors to induce synthetic lethality in cancers with specific DNA repair defects, such as those with BRCA mutations, is a key area of clinical investigation. nih.govnih.gov

Future preclinical development will focus on optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds, identifying predictive biomarkers to select patients most likely to respond to treatment, and exploring their efficacy in a broader range of cancer types. The development of quinoxaline-based derivatives as PARP-1 inhibitors with favorable safety profiles against normal cells highlights the importance of this aspect of preclinical evaluation. nih.govmdpi.com

常见问题

Q. What are the recommended synthetic routes for 5-Benzoyloxy-1(2H)-isoquinolinone, and what experimental conditions optimize yield?

- Methodology : A common approach involves reacting 5-hydroxy-1(2H)-isoquinolinone with benzoyl chloride under basic conditions. For example, in a typical procedure (adapted from similar derivatives), the hydroxy group is activated using a base like anhydrous potassium carbonate in dioxane, followed by benzoyl chloride addition under reflux. Post-reaction workup includes acidification, extraction, and purification via column chromatography .

- Optimization : Yield improvements may require controlled stoichiometry (e.g., 1:1.2 molar ratio of hydroxy precursor to benzoyl chloride) and inert atmosphere conditions to prevent side reactions like hydrolysis.

Q. How can researchers validate the purity and structural integrity of synthesized 5-Benzoyloxy-1(2H)-isoquinolinone?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR can confirm the benzoyloxy substitution (e.g., aromatic proton signals at δ 7.5–8.5 ppm) and the isoquinolinone backbone .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (CHNO, exact mass 265.271 g/mol) .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) can assess purity (>95%) if commercial standards are unavailable .

Q. What are the solubility and stability profiles of 5-Benzoyloxy-1(2H)-isoquinolinone under laboratory storage conditions?

- Solubility : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility testing in ethanol or acetonitrile is recommended for biological assays .

- Stability : Store in airtight containers at –20°C under anhydrous conditions to prevent hydrolysis of the benzoyloxy group. Monitor degradation via TLC or HPLC if stored long-term .

Advanced Research Questions

Q. How can researchers design assays to evaluate the neuroprotective potential of 5-Benzoyloxy-1(2H)-isoquinolinone?

- Experimental Design :

- In Vitro Models : Use oxygen-glucose deprivation (OGD) in neuronal cell lines (e.g., SH-SY5Y) to simulate ischemia. Measure cell viability via MTT assay and compare against known PARS inhibitors like 3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone .

- Mechanistic Studies : Assess PARS inhibition via Western blotting for poly(ADP-ribose) (PAR) accumulation and NAD depletion. Co-treatment with nitric oxide donors (e.g., SNAP) can validate pathway specificity .

Q. What strategies are effective for resolving contradictory bioactivity data across different derivatives of 5-Benzoyloxy-1(2H)-isoquinolinone?

- Case Example : If a derivative shows high in vitro activity but low in vivo efficacy, consider:

- Pharmacokinetic Profiling : Measure plasma half-life and blood-brain barrier penetration using LC-MS/MS.

- Metabolite Screening : Identify inactive metabolites via liver microsome assays .

- Structural Modifications : Introduce substituents (e.g., methyl, methoxy) at the 6-position to enhance metabolic stability, as seen in related isoquinolinones .

Q. How does the benzoyloxy group influence the biological activity of 5-substituted isoquinolinones?

- Structure-Activity Relationship (SAR) :

- The benzoyloxy group enhances lipophilicity, improving membrane permeability (logP ~2.5).

- Bulky substituents (e.g., 3-methylbenzoyl) may sterically hinder target binding, reducing potency compared to smaller groups (e.g., acetyl) .

- Validation : Compare IC values in enzyme inhibition assays (e.g., acetylcholinesterase) across derivatives with varying acyloxy groups .

Q. What are the critical considerations for designing in vivo studies to assess the anti-tumor activity of 5-Benzoyloxy-1(2H)-isoquinolinone derivatives?

- Key Parameters :

- Dosing Regimen : Intraperitoneal administration (e.g., 5–40 mg/kg) pre- and post-tumor induction, as validated in cerebral ischemia models .

- Endpoint Analysis : Measure tumor volume reduction, apoptosis markers (e.g., cleaved caspase-3), and pyroptosis via GSDME cleavage .

- Toxicity Screening : Monitor liver/kidney function and hematological parameters to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。